Tridocosahexaenoin (DHA-TAG) is a triglyceride composed of three docosahexaenoic acid (DHA) molecules esterified to a glycerol backbone. [] DHA is an omega-3 polyunsaturated fatty acid (PUFA) that is essential for human health and plays a crucial role in brain and eye development. [, , ] Tridocosahexaenoin is found naturally in various marine sources, including fish oils, particularly those derived from cold-water fish like tuna and bonito. [, , ]
Tridocosahexaenoin is classified as a triacylglycerol (or triglyceride) due to its structure comprising glycerol esterified with three fatty acids. It is predominantly sourced from marine organisms, particularly fish oils. The compound is recognized for its high content of omega-3 fatty acids, which are essential for human health, contributing to anti-inflammatory effects and cardiovascular health.
Tridocosahexaenoin can be synthesized through several methods:
Tridocosahexaenoin has a complex molecular structure characterized by:
The structural integrity of tridocosahexaenoin is crucial for its biological functions, particularly its interactions with cell membranes and proteins.
The mechanism of action of tridocosahexaenoin involves several biochemical pathways:
Research indicates that tridocosahexaenoin may have protective effects against oxidative stress and inflammation in neuronal tissues, contributing to cognitive health.
Tridocosahexaenoin has numerous scientific applications:
Research continues into its broader applications across various fields, including nutrition science and pharmacology.
Tridocosahexaenoin possesses the molecular formula C~69~H~98~O~6~ and a molecular weight of 1023.52 g/mol, representing the triacylglycerol form where glycerol is fully acylated with three docosahexaenoic acid (22:6ω-3) molecules. The compound exhibits regioisomerism and stereoisomerism governed by the sn-positioning of fatty acid chains on the glycerol moiety. The complete IUPAC name is:(4Z,7Z,10Z,13Z,16Z,19Z)-Docosa-4,7,10,13,16,19-hexaenoic acid, 1,1',1''-(1,2,3-propanetriyl) ester [5] [9].
The defining structural feature is the all-cis configuration of six double bonds within each acyl chain, creating pronounced molecular curvature and conformational flexibility. This unsaturation pattern—specifically the methylene-interrupted cis double bonds at positions 4,7,10,13,16,19—generates a highly dynamic molecular structure with restricted rotation about carbon-carbon bonds. Spectroscopic characterization (NMR, FTIR) confirms the Z-configuration of all double bonds and absence of trans isomers in natural and synthetically purified forms [4] [5]. The spatial arrangement enables dense molecular packing in crystalline states while maintaining fluidity in biological membranes.
Table 1: Molecular Descriptors of Tridocosahexaenoin
Property | Specification |
---|---|
Systematic Name | 1,2,3-Tris[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]glycerol |
CAS Registry Number | 124596-98-1 |
Molecular Formula | C~69~H~98~O~6~ |
Molecular Weight | 1023.52 g/mol |
Lipid Shorthand Notation | TG(22:6/22:6/22:6) or TG(66:18) |
SMILES Notation | O=C(OCC(OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
Double Bond Configuration | All cis (Z) at Δ4,7,10,13,16,19 positions |
Within lipid classification systems, tridocosahexaenoin is categorized as:
Systematic nomenclature follows stereospecific numbering (sn) conventions established by the International Union of Pure and Applied Chemistry (IUPAC) and International Union of Biochemistry (IUB). When positional specificity is confirmed (typically via enzymatic or chromatographic analysis), the molecule is designated sn-glycerol-1,2,3-tris(docosahexaenoate). In the absence of positional assignment, the non-specific term "tridocosahexaenoyl glycerol" applies. The Lipid Maps classification system identifies it as TG(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/22:6(4Z,7Z,10Z,13Z,16Z,19Z)/22:6(4Z,7Z,10Z,13Z,16Z,19Z)), emphasizing bond configuration [5] [10]. Industrial designations include "tri-DHA" and "glycerol tri-docosahexaenoate," while purified forms are marketed under patented names like Tridocosahexanoin-AOX® 70%, indicating both composition and antioxidant stabilization [3] [4].
Triglyceride conjugation fundamentally alters DHA bioavailability and physiological activity compared to free fatty acid or ethyl ester forms. The esterification state protects the polyunsaturated chains from gastric oxidation and enables pancreatic lipase-mediated hydrolysis in the duodenum, facilitating controlled release and absorption. Kinetic studies demonstrate that tridocosahexaenoin digestion generates 2-monodocosahexaenoin as the primary partial glyceride, which exhibits superior lymphatic absorption compared to free DHA or its ethyl ester analogs [3] [8].
The structural role of DHA in neuronal membranes is markedly enhanced when delivered in triglyceride form. Tridocosahexaenoin hydrolysis provides DHA molecules that preferentially incorporate into phosphatidylserine (PS) in neuronal membranes, particularly forming 1-stearoyl-2-docosahexaenoyl-PS species. This molecular species constitutes 35-40% of synaptic membrane phosphatidylserine and critically influences membrane fluidity, protein docking, and signal transduction efficiency. Biochemical assays reveal that DHA-enriched phosphatidylserine increases serine base exchange reaction rates by 30-50% compared to other polyunsaturated fatty acid-containing phosphatidylserine species, demonstrating its unique role in neuronal phospholipid metabolism [2] [9].
Tridocosahexaenoin-derived DHA modulates pathological protein aggregation through direct molecular interactions. In Parkinson's disease models, DHA liberated from tridocosahexaenoin promotes α-synuclein oligomerization in a concentration-dependent manner:
These structural transitions involve covalent modifications including methionine oxidation and protein-lipid adduct formation, highlighting the compound's role in neurodegenerative biochemistry. Clinical relevance emerges from findings that brain regions with high DHA content correspond to α-synuclein inclusion density in post-mortem Parkinson's disease tissue [1].
Table 2: Functional Advantages of Triglyceride-Bound DHA vs. Alternative Forms
Functional Attribute | Tridocosahexaenoin | DHA Ethyl Ester | Free DHA |
---|---|---|---|
Bioavailability | High (lymphatic absorption) | Moderate | Low (gastric degradation) |
Oxidative Stability | Enhanced in sn-2 position | Compromised | Highly vulnerable |
Membrane Incorporation | 2.7-fold increase in PS synthesis | 1.9-fold increase | 1.2-fold increase |
Clinical Efficacy | Improved pulmonary function in cystic fibrosis [3] | Variable outcomes | Limited evidence |
Nanoparticle Encapsulation Efficiency | 92-95% [8] | 78-82% | <70% |
The investigation of omega-3 triglycerides has evolved through distinct eras defined by analytical capabilities and therapeutic paradigms. Early research (1950s-1970s) focused on fish oils as crude triglyceride mixtures, with pioneering work by Bang and Dyerberg identifying the cardioprotective effects of marine lipids among Greenland Inuit populations. These studies noted the predominance of omega-3 triglycerides in traditional diets but lacked molecular resolution to distinguish specific triglyceride species like tridocosahexaenoin [7] [10].
The purification era (1980s-2000s) emerged with chromatographic advances enabling isolation of individual triglyceride species. The first isolation of tridocosahexaenoin in 1985 from algal sources revealed its unusual structural properties, including higher oxidative instability compared to mixed-acid triglycerides. This period established fundamental regioisomeric distinctions:
Modern research (2010-present) leverages enzymatic synthesis and nanotechnology to overcome historical limitations. The development of Tridocosahexanoin-AOX® 70% represents a breakthrough in stabilizing the molecule through antioxidant protection systems, enabling clinical applications. Contemporary analytical approaches include:
These advances transformed understanding from gross physiological effects to molecular mechanisms. For example, historical observations of DHA's neuroprotective effects have been refined to specific interactions: tridocosahexaenoin-derived DHA modulates α-synuclein aggregation pathways in Parkinson's disease through concentration-dependent fibril formation and covalent protein modification [1]. Similarly, the triglyceride form demonstrates enhanced efficacy in cystic fibrosis management, where a 12-month randomized trial showed significant improvement in forced vital capacity (p=0.004) and reduced exacerbation frequency compared to placebo [3].
Nanoparticle delivery systems represent the current frontier, addressing historical challenges of oxidative instability and low water solubility. Zein-PLGA (poly lactic-co-glycolic acid) nanoparticles encapsulating tridocosahexaenoin achieve 95% encapsulation efficiency and increase bioaccessibility 3.2-fold compared to non-encapsulated forms. These systems exploit the triglyceride's amphiphilic properties to create stable colloidal dispersions, enabling pharmaceutical and nutraceutical applications previously limited by technical constraints [8].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4